1-(sec-Butyl)-1h-1,2,4-triazole-3,5-diamine
Description
Historical Context of Triazole Derivatives in Heterocyclic Chemistry
The triazole scaffold, first identified by Bladin in 1885 as a five-membered aromatic ring containing three nitrogen atoms (C₂H₃N₃), has evolved into a cornerstone of heterocyclic chemistry. Early applications focused on antifungal agents, with the 1944 discovery of azole-derived compounds like fluconazole and voriconazole marking a turning point in medicinal chemistry. These breakthroughs highlighted triazoles’ ability to inhibit cytochrome P450-dependent enzymes, particularly CYP51, which disrupts ergosterol synthesis in pathogenic fungi. Over time, structural modifications of the triazole core, including the introduction of diamino groups at positions 3 and 5, expanded their utility in pharmaceuticals and materials science. The development of 1-(sec-Butyl)-1H-1,2,4-triazole-3,5-diamine builds upon this legacy, incorporating alkyl substituents to modulate bioavailability and target specificity.
Structural Classification and Nomenclature of 1,2,4-Triazole Diamines
1,2,4-Triazole diamines belong to a subclass of nitrogen-rich heterocycles distinguished by two amino groups (-NH₂) attached to the triazole ring. The compound , 1-(sec-Butyl)-1H-1,2,4-triazole-3,5-diamine, adheres to the following structural and naming conventions:
- Core structure : A 1H-1,2,4-triazole ring with nitrogen atoms at positions 1, 2, and 4 (Figure 1).
- Substituents :
- A sec-butyl
Properties
Molecular Formula |
C6H13N5 |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-butan-2-yl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C6H13N5/c1-3-4(2)11-6(8)9-5(7)10-11/h4H,3H2,1-2H3,(H4,7,8,9,10) |
InChI Key |
UMWDFFAPLYJQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=NC(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-sec-Butyl-1-cyanohydrazine Intermediate
The initial step involves the reaction of sec-butylhydrazine hydrochloride with cyanogen chloride under controlled temperature conditions to yield 1-sec-butyl-1-cyanohydrazine.
- Solvent: Methylene chloride and aqueous sodium carbonate biphasic system
- Temperature: Maintained between 5–10 °C during cyanogen chloride addition
- Reaction time: Approximately 15 hours for completion of CO2 evolution indicating reaction progress
- Purification: Separation of organic phase, evaporation, and distillation (b.p. ~100–101 °C at 9 Torr)
Yield: Approximately 96.5% crude yield reported in scale-up procedures
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | sec-Butylhydrazine HCl + cyanogen chloride | 5–10 | 15 | 96.5 | Biphasic system, sodium carbonate base |
Cyclization to 1-sec-Butyl-3-hydroxy-5-chloro-1,2,4-triazole
The cyanohydrazine intermediate undergoes cyclization with phosgene in dioxane to form the triazole ring with hydroxy and chloro substituents.
- Reagents: Phosgene in dioxane
- Temperature: Addition at room temperature, then reflux for 3 hours
- Workup: Addition of sodium bicarbonate, filtration, concentration under vacuum
- Hydrolysis: Treatment with sodium hydroxide solution at 90 °C for 15 minutes
- Isolation: Acidification with hydrochloric acid to precipitate the triazole
Yield: 65.5% isolated yield of 1-sec-butyl-3-hydroxy-5-chloro-1,2,4-triazole
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2 | 1-sec-Butyl-1-cyanohydrazine + phosgene | RT to reflux | 3 | - | Followed by NaHCO3 treatment |
| 3 | Hydrolysis with NaOH | 90 | 0.25 | - | Precipitation upon acidification |
| 4 | Isolation of triazole | RT | - | 65.5 | Crystallization from aqueous HCl |
Conversion to 1-(sec-Butyl)-1H-1,2,4-triazole-3,5-diamine
The final step involves substitution of the 3-hydroxy and 5-chloro groups with amino groups, typically by treatment with hydrazine hydrate or ammonia derivatives under reflux or microwave-assisted conditions.
- Microwave irradiation at 70 °C, 100 W for 30 minutes significantly reduces reaction time compared to conventional reflux (4–5 hours)
- Yields for related 1,2,4-triazole-3,5-diamine derivatives range from 57% to 90% depending on substituents and conditions
- Refluxing in ethanol with hydrazine hydrate (2 equivalents) for 4–5 hours
- Yields typically 75–90%
| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 5 | 1-sec-Butyl-3-hydroxy-5-chloro-1,2,4-triazole + hydrazine hydrate | Reflux (EtOH) | 4–5 h | 75–90 | Conventional method |
| 6 | Same + microwave irradiation | 70 | 30 min | 57–71 | Microwave-assisted, faster |
Summary Table of Preparation Steps
| Step | Intermediate/Product | Reagents/Conditions | Temp (°C) | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | 1-sec-Butyl-1-cyanohydrazine | sec-Butylhydrazine HCl + cyanogen chloride | 5–10 | 15 h | 96.5 | Biphasic system, distillation |
| 2 | 1-sec-Butyl-3-hydroxy-5-chloro-1,2,4-triazole | Phosgene in dioxane, reflux | RT–reflux | 3 h | - | Followed by NaHCO3 treatment |
| 3 | Hydrolysis step | NaOH aqueous solution | 90 | 15 min | - | Precipitation upon acidification |
| 4 | Isolation of triazole | Acidification with HCl | RT | - | 65.5 | Crystallization |
| 5 | 1-(sec-Butyl)-1H-1,2,4-triazole-3,5-diamine | Hydrazine hydrate, reflux in ethanol | Reflux | 4–5 h | 75–90 | Conventional method |
| 6 | Same as above | Microwave irradiation | 70 | 30 min | 57–71 | Microwave-assisted synthesis |
Research Findings and Notes
- Microwave-assisted synthesis offers significant reduction in reaction times for the formation of 1,2,4-triazole-3,5-diamine derivatives, with comparable yields to conventional methods.
- The use of cyanogen chloride and phosgene requires careful temperature control to avoid side reactions and ensure high purity of intermediates.
- The isolation of 1-sec-butyl-3-hydroxy-5-chloro-1,2,4-triazole as a crystalline solid facilitates purification and subsequent conversion steps.
- The described synthetic route is scalable and has been demonstrated in multi-kilogram batches with high yields and purity, suitable for industrial applications.
- Alternative synthetic routes involving different cyclization strategies or catalytic methods for triazole ring formation exist but are less documented for this specific sec-butyl substituted derivative.
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)-1h-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a range of substituted triazoles with varying functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. Research indicates that 1-(sec-Butyl)-1H-1,2,4-triazole-3,5-diamine can act as an effective inhibitor against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been explored. These compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases .
Fungicides
Triazoles are widely used in agriculture as fungicides. The compound has demonstrated efficacy against a range of fungal pathogens affecting crops. Its mode of action typically involves inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes .
Plant Growth Regulators
Some studies suggest that triazole derivatives can function as plant growth regulators, enhancing growth and yield in certain crops by modulating hormonal pathways .
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been investigated for improving material properties such as thermal stability and mechanical strength. These polymers can be utilized in coatings and composites with enhanced performance characteristics .
Case Studies
Mechanism of Action
The mechanism by which 1-(sec-Butyl)-1h-1,2,4-triazole-3,5-diamine exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds or coordination with metal ions, affecting the target’s function and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
*Inferred from analogs with similar alkyl/aryl groups (e.g., benzocycloheptenyl derivatives in LSD1 inhibitors ).
Physicochemical Properties
- Thermal Stability : Guanazole derivatives with bulky substituents (e.g., sec-butyl) likely exhibit lower melting points compared to the parent compound (202–205°C) due to reduced crystallinity. For example, 1-methyl and N-propyl analogs melt at 185–187°C and room temperature, respectively .
- Solubility : Alkyl substituents (e.g., sec-butyl) enhance lipophilicity, improving solubility in organic solvents but reducing aqueous solubility. In contrast, nitro derivatives (e.g., N,N′-dinitro) are highly polar but unstable .
Biological Activity
1-(sec-Butyl)-1H-1,2,4-triazole-3,5-diamine is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a sec-butyl group and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antifungal and antibacterial agent.
Chemical Structure and Properties
The molecular formula of 1-(sec-butyl)-1H-1,2,4-triazole-3,5-diamine is with a molecular weight of approximately 155.20 g/mol. The presence of the triazole ring is significant as it is known to interact with various biological targets, influencing enzyme activity and cellular processes.
The biological activity of this compound is primarily attributed to the triazole ring's ability to form hydrogen bonds with enzymes or receptors. This interaction can inhibit enzymatic activity or interfere with receptor signaling pathways. For example, triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi.
Antifungal Activity
Research indicates that compounds with similar triazole structures exhibit significant antifungal properties. For instance, studies have shown that certain triazoles demonstrate higher antifungal activity than fluconazole against Candida albicans and other pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds can be as low as 0.0156 μg/mL .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Fluconazole | 0.25 | Candida albicans |
| 1-(sec-butyl)-1H-1,2,4-triazole-3,5-diamine | TBD | TBD |
| Compound 2 | 0.0156 | Candida albicans |
Antibacterial Activity
In addition to antifungal properties, compounds similar to 1-(sec-butyl)-1H-1,2,4-triazole-3,5-diamine have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit antibacterial activity up to 16 times more potent than traditional antibiotics like ampicillin .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Ampicillin | 128 | Staphylococcus aureus |
| 1-(sec-butyl)-1H-1,2,4-triazole-3,5-diamine | TBD | TBD |
| Compound X | 8 | Bacillus cereus |
Case Studies
Several studies highlight the biological potential of triazole derivatives:
- Antifungal Efficacy : A study demonstrated that certain triazole derivatives exhibited remarkable antifungal activity against multiple fungal strains with MIC values significantly lower than standard treatments .
- Antibacterial Properties : Research involving mercapto-1,2,4-triazoles showed strong antibacterial action against resistant strains of E. coli and Pseudomonas aeruginosa, indicating the compound's potential utility in treating infections caused by resistant bacteria .
Q & A
Q. What are the optimal synthetic routes for 1-(sec-Butyl)-1H-1,2,4-triazole-3,5-diamine?
The synthesis of triazole derivatives often follows nucleophilic substitution or cyclization reactions. For example, analogs like N3-(4-fluorophenyl)-1H-1,2,4-triazole-3,5-diamine (yield: 83–92%) were synthesized via procedure B, involving refluxing aryl amines with triazole precursors in polar aprotic solvents (e.g., DMSO) under nitrogen . Key parameters include temperature control (e.g., 80–100°C), reaction time (12–24 hrs), and purification via recrystallization. Optimization should focus on substituent compatibility (e.g., sec-butyl groups may require steric hindrance mitigation) and catalyst selection (e.g., base catalysts like K₂CO₃) .
Q. How can spectroscopic methods characterize 1-(sec-Butyl)-1H-1,2,4-triazole-3,5-diamine?
Use 1H NMR to confirm the sec-butyl group (e.g., δ 0.8–1.5 ppm for CH₃ and CH₂ protons) and triazole NH₂ signals (δ 5.8–8.6 ppm, broad singlets) . Mass spectrometry (ESI) can verify molecular weight (e.g., [M+1]+ peaks), while X-ray crystallography resolves bond angles and dihedral angles (e.g., triazole ring coplanarity with substituents) . For purity, combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis.
Q. What biological activities are associated with this compound?
Structurally similar triazoles exhibit antitumor and antiviral properties. For instance, 3,5-diamino-1,2,4-triazole derivatives act as iron chelators, inhibiting tumor angiogenesis , while analogs like Bemcentinibum (a tyrosine kinase inhibitor) target cancer pathways . Preliminary assays should include:
- In vitro cytotoxicity (MTT assay on cancer cell lines).
- Tubulin polymerization inhibition (spectrophotometric monitoring).
- Antiviral activity (plaque reduction assays) .
Advanced Research Questions
Q. How can contradictions in reported biological data be resolved?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., serum concentration, pH) or compound stability. Mitigation strategies:
Q. What computational methods predict the compound’s reactivity and binding modes?
Use density functional theory (DFT) to calculate charge distribution and nucleophilic sites (e.g., NH₂ groups). Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., tubulin or kinase active sites). For dynamics, run MD simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .
Q. What structural insights can crystallography provide?
Single-crystal X-ray analysis reveals intramolecular interactions (e.g., O–H⋯N hydrogen bonds stabilizing planar triazole rings) and steric effects from the sec-butyl group. Dihedral angles between the triazole core and substituents (e.g., 80.56° for trichlorophenyl analogs) inform conformational flexibility .
Q. How does toxicity influence experimental design?
Guanazole analogs show leukopenia and thrombocytopenia at high doses (8620 mg/kg in humans) . Design dose-response studies with:
Q. What strategies functionalize the triazole core for derivatives?
Modify the sec-butyl group via:
- N-alkylation : React with alkyl halides (e.g., sec-butyl bromide) in DMF/NaH.
- Cross-coupling : Suzuki-Miyaura with aryl boronic acids (Pd catalysts).
- Coordination chemistry : Use Cu²⁺ or Fe³⁺ to form metal-organic frameworks (MOFs) for catalytic applications .
Q. How does the compound’s stability vary under experimental conditions?
Stability tests:
Q. What experiments probe its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
